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molecular formula C13H13ClN2O2 B8324452 5-amino-3-chloro-1-(4-methoxy-benzyl)-1H-pyridin-2-one

5-amino-3-chloro-1-(4-methoxy-benzyl)-1H-pyridin-2-one

Cat. No. B8324452
M. Wt: 264.71 g/mol
InChI Key: HXRONAPSFIZHDE-UHFFFAOYSA-N
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Patent
US09365576B2

Procedure details

A saturated aqueous solution of NH4Cl (99 mL) was added to a solution of 3-chloro-1-(4-methoxy-benzyl)-5-nitro-1H-pyridin-2-one (Step O5) (6.8 g, 23.0 mmol) in EtOH (300 mL). After stirring for 15 min, iron powder (6.4 g, 115 mmol) was added and the resulting mixture was heated to reflux, stirred for 1 h, cooled to rt and concentrated. The residue was diluted with EtOH and the mixture was filtered through a pad of celite. The filtrate was concentrated. The residue was purified by silica gel column chromatography (CH2Cl2/MeOH, 100:0→96.5:3.5). ESI-MS: tR=0.61 min, [M+H]+ 265/267 (LC-MS 1); Rf=0.53 (9:1 CH2Cl2/MeOH).
Name
Quantity
99 mL
Type
reactant
Reaction Step One
Name
3-chloro-1-(4-methoxy-benzyl)-5-nitro-1H-pyridin-2-one
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
6.4 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH4+].[Cl-].[Cl:3][C:4]1[C:5](=[O:22])[N:6]([CH2:13][C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=2)[CH:7]=[C:8]([N+:10]([O-])=O)[CH:9]=1>CCO.[Fe]>[NH2:10][C:8]1[CH:9]=[C:4]([Cl:3])[C:5](=[O:22])[N:6]([CH2:13][C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=2)[CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
99 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
3-chloro-1-(4-methoxy-benzyl)-5-nitro-1H-pyridin-2-one
Quantity
6.8 g
Type
reactant
Smiles
ClC=1C(N(C=C(C1)[N+](=O)[O-])CC1=CC=C(C=C1)OC)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
6.4 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOH
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (CH2Cl2/MeOH, 100:0→96.5:3.5)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
NC=1C=C(C(N(C1)CC1=CC=C(C=C1)OC)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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